4-methyl-2-oxo-2H-chromen-7-yl sulfamate

Steroid Sulfatase Inhibition Breast Cancer Coumarin Sulfamates

4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE) is the essential bicyclic, non-steroidal, irreversible steroid sulfatase (STS) inhibitor parent compound. With well-characterized oral bioavailability (95%) and an IC50 of 380 nM in MCF-7 cells, it serves as the validated control for benchmarking next-generation analogs. Its extensively published in vitro, in vivo, and Phase I clinical data uniquely de-risks translational studies. Procure this compound for reliable STS inhibition assays and comparative pharmacodynamic modeling.

Molecular Formula C10H9NO5S
Molecular Weight 255.25 g/mol
CAS No. 136167-05-0
Cat. No. B1242806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-2H-chromen-7-yl sulfamate
CAS136167-05-0
Synonyms4-methylcoumarin 7-O-sulfamate
COUMATE
Molecular FormulaC10H9NO5S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N
InChIInChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14)
InChIKeyUFGBGFMPBMEVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-methyl-2-oxo-2H-chromen-7-yl sulfamate (CAS 136167-05-0): A Core Scaffold for Steroid Sulfatase (STS) Inhibition


4-methyl-2-oxo-2H-chromen-7-yl sulfamate (also known as COUMATE, 667-COUMATE, or 4-methylcoumarin-7-O-sulfamate) is a bicyclic, non-steroidal, irreversible inhibitor of steroid sulfatase (STS), an enzyme critical for converting inactive estrogen sulfates into active estrogens [1]. It serves as the parent compound for a class of STS inhibitors explored for hormone-dependent diseases, particularly postmenopausal breast cancer, and advanced to Phase II clinical trials for this indication [2].

Why Substituting 4-methyl-2-oxo-2H-chromen-7-yl sulfamate with a Generic Coumarin Sulfamate or Other STS Inhibitor Compromises Research Validity


While numerous coumarin sulfamates and other STS inhibitors exist, they are not functionally interchangeable. Potency against STS varies by orders of magnitude depending on subtle structural modifications, particularly at the 3- and 4-positions of the coumarin core [1]. Furthermore, key pharmacokinetic properties, such as oral bioavailability, sequestration into red blood cells (RBCs), and off-target interactions (e.g., with carbonic anhydrase isoforms), are specific to each analog and cannot be assumed from class membership [2][3]. Using a non-validated analog risks confounding experimental results and undermines the translational relevance of the research.

Quantitative Differentiation of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE) from Key Analogs


Comparative Potency Against Steroid Sulfatase (STS) in MCF-7 Cells: COUMATE vs. Optimized 3-Substituted Analogs

COUMATE exhibits moderate potency as an STS inhibitor, with an IC50 of 380 nM in intact MCF-7 breast cancer cells [1]. In a direct head-to-head study within the same laboratory and using the same assay system, optimized 3-substituted analogs of COUMATE, such as 3-hexyl-4-methylcoumarin-7-O-sulfamate and 3-benzyl-4-methylcoumarin-7-O-sulfamate, demonstrated significantly enhanced potency, with IC50 values of 0.68 nM and 1 nM, respectively [2].

Steroid Sulfatase Inhibition Breast Cancer Coumarin Sulfamates Structure-Activity Relationship (SAR)

In Vivo STS Inhibition and Recovery Profile: COUMATE's Characteristic Kinetics in a Rat Model

In a foundational in vivo study, oral administration of COUMATE at 10 mg/kg/day for 7 days to rats resulted in an 85% inhibition of liver estrone sulfatase activity [1]. Critically, the same study established the compound's pharmacodynamic profile: liver estrone sulfatase activity was almost fully restored just seven days after the cessation of either single or multiple dosing [1]. This reversibility of effect is a defining characteristic.

Pharmacodynamics In Vivo Efficacy Steroid Sulfatase Enzyme Inhibition

Pharmacokinetic (PK) Profile: High Oral Bioavailability and RBC Sequestration of COUMATE in Rats

A dedicated pharmacokinetic study in rats established that orally administered 667 COUMATE has a high absolute bioavailability of 95% [1]. The study further revealed a unique ADME property: the compound is sequestered by red blood cells (RBCs) both ex vivo and in vivo, a mechanism that may protect it from metabolic degradation and facilitate its transport [1].

Pharmacokinetics ADME Oral Bioavailability COUMATE

Clinical Development Status: COUMATE's Advancement to Phase II Trials for Breast Cancer

COUMATE is distinguished from many of its potent in vitro analogs by having advanced into Phase II clinical trials for the treatment of breast cancer [1]. This clinical milestone is based on a specific, extensive data package that includes the in vitro potency, in vivo efficacy, and pharmacokinetics described above.

Clinical Development Breast Cancer STS Inhibitor Phase II

Optimal Use Cases for Procuring 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE)


Parent Scaffold and Control Compound for Structure-Activity Relationship (SAR) Studies

Given its established, moderate potency (IC50 = 380 nM in MCF-7 cells) [1] and well-defined chemical structure, COUMATE serves as the essential parent compound and negative control for medicinal chemistry efforts aimed at optimizing STS inhibitors. Procuring COUMATE is required for benchmarking the activity of newly synthesized analogs, such as 3-substituted derivatives, which can exhibit up to 560-fold greater potency [2].

Pharmacodynamic and Pharmacokinetic Reference Standard for STS Inhibitor Research

COUMATE is uniquely characterized by a specific in vivo pharmacodynamic profile (85% liver STS inhibition after 7 days of oral dosing, with near-complete recovery within a week post-dose) [3] and a well-defined pharmacokinetic profile, including 95% oral bioavailability and RBC sequestration [4]. It is the logical choice for establishing baseline in vivo models of STS inhibition against which the efficacy and pharmacokinetic properties of next-generation inhibitors can be compared.

Validation of In Vitro to In Vivo Translation for Steroid Sulfatase (STS) Inhibition

COUMATE is a rare example of an STS inhibitor with extensive and publicly available data spanning in vitro enzyme/cell assays [1], in vivo rat pharmacology [3], and clinical investigation [5]. This breadth of data, all linked to a single chemical entity, makes it an invaluable tool for researchers seeking to understand the translational potential of their own STS-targeting programs or to validate new assays against a compound with a known clinical history.

Investigating the Role of Red Blood Cell (RBC) Sequestration in STS Inhibitor ADME

The discovery that COUMATE is sequestered by red blood cells [4] presents a unique research opportunity. Researchers can use COUMATE as a model compound to probe the mechanism and functional consequences of RBC partitioning for sulfamate-based drugs, an area of ADME science with implications for drug delivery and half-life. This specific property cannot be inferred for other STS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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